molecular formula C13H21NO2 B14671074 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol CAS No. 39631-75-9

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol

Cat. No.: B14671074
CAS No.: 39631-75-9
M. Wt: 223.31 g/mol
InChI Key: ZCSOJUBZNQXUFB-UHFFFAOYSA-N
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Description

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxypropan-2-ol with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylpropyl)amino]-2-phenoxyethanol
  • 1-[(2-Methylpropyl)amino]-3-phenoxybutan-2-ol
  • 1-[(2-Methylpropyl)amino]-4-phenoxybutan-2-ol

Uniqueness

1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

39631-75-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(2-methylpropylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H21NO2/c1-11(2)8-14-9-12(15)10-16-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3

InChI Key

ZCSOJUBZNQXUFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(COC1=CC=CC=C1)O

Origin of Product

United States

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